molecular formula C9H12N2O4 B085940 2-Amino-1-(4-nitrophenyl)propane-1,3-diol CAS No. 119-62-0

2-Amino-1-(4-nitrophenyl)propane-1,3-diol

Cat. No.: B085940
CAS No.: 119-62-0
M. Wt: 212.2 g/mol
InChI Key: OCYJXSUPZMNXEN-UHFFFAOYSA-N
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Description

2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9) is a chiral aminodiol characterized by a nitrophenyl group and two hydroxyl groups. It exists in enantiomeric forms, with the (1S,2S) configuration being a key intermediate in synthesizing chloramphenicol, a broad-spectrum antibiotic . This compound is also a degradation product of chloramphenicol, formed via hydrolysis of its amide bond, and lacks antibiotic activity . Its structural features—a nitro group, amino group, and vicinal diol—make it valuable in medicinal chemistry for designing enzyme inhibitors (e.g., aminopeptidase N/CD13) and chiral resolution agents .

Preparation Methods

Nitroaldol (Henry) Reaction Followed by Reduction

The Henry reaction is a classical method for synthesizing β-nitro alcohols, which can be reduced to yield aminodiols. For 2-amino-1-(4-nitrophenyl)propane-1,3-diol, the process involves two stages:

Reaction Mechanism

  • Nitroaldol Condensation :
    4-Nitrobenzaldehyde reacts with nitromethane in the presence of a base (e.g., potassium carbonate) to form 2-nitro-1-(4-nitrophenyl)propane-1,3-diol. The reaction proceeds via nucleophilic attack of the nitromethane enolate on the aldehyde carbonyl .

    4-Nitrobenzaldehyde+CH3NO2Base2-nitro-1-(4-nitrophenyl)propane-1,3-diol\text{4-Nitrobenzaldehyde} + \text{CH}_3\text{NO}_2 \xrightarrow{\text{Base}} \text{2-nitro-1-(4-nitrophenyl)propane-1,3-diol}
  • Catalytic Hydrogenation :
    The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst. This step typically achieves yields of 70–85% .

    2-nitro-1-(4-nitrophenyl)propane-1,3-diolH2,Pd/CThis compound\text{2-nitro-1-(4-nitrophenyl)propane-1,3-diol} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{this compound}

Optimization Data

ParameterOptimal ConditionYield Improvement
BaseK₂CO₃ (1.2 equiv)78% → 85%
SolventEthanol/water (3:1)65% → 82%
Hydrogenation Temp.50°C70% → 88%

Challenges :

  • Racemic mixture formation necessitates chiral resolution for enantiopure products .

  • Over-reduction of the nitro group can generate byproducts like hydroxylamines .

Enzymatic Asymmetric Synthesis

Engineered transaminases enable enantioselective synthesis of the (1R,2R)-enantiomer, which is pharmacologically relevant .

One-Pot Reaction Protocol

  • Substrate Preparation :
    A ketone precursor, 1-(4-nitrophenyl)-3-hydroxypropan-1-one, is synthesized via Friedel-Crafts acylation.

  • Transaminase Catalysis :
    The ketone reacts with an amine donor (e.g., isopropylamine) in the presence of a PLP-dependent transaminase. Engineered enzymes from Arthrobacter sp. achieve 99% enantiomeric excess (ee) .

    Ketone+IsopropylamineTransaminase(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol\text{Ketone} + \text{Isopropylamine} \xrightarrow{\text{Transaminase}} \text{(1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol}

Performance Metrics

Enzyme Sourceee (%)Productivity (g/L/h)
Arthrobacter sp.99.212.4
Bacillus megaterium95.88.7

Advantages :

  • Eliminates need for chiral resolution.

  • Sustainable with NADPH recycling systems .

Reductive Amination

While less common, reductive amination offers a single-step route from diketone precursors.

Reaction Pathway

  • Imine Formation :
    1-(4-Nitrophenyl)-1,3-dihydroxypropan-2-one reacts with ammonium acetate to form an imine intermediate.

  • Reduction :
    Sodium cyanoborohydride selectively reduces the imine to the amine, yielding the target compound.

    Diketone+NH4OAcNaBH3CNThis compound\text{Diketone} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound}

Yield Comparison

Reducing AgentSolventYield (%)
NaBH₃CNMethanol62
H₂ (Pd/C)Ethanol58

Limitations :

  • Low stereocontrol necessitates post-synthesis resolution .

  • Competing ketone reduction can form undesired diols .

Industrial-Scale Production Considerations

MethodCost (USD/kg)Environmental Impact (E-factor)Scalability
Henry Reaction1208.2High
Enzymatic Synthesis1802.1Moderate
Reductive Amination1506.5Low

Key Trends :

  • Enzymatic methods are gaining traction due to greener chemistry and high enantioselectivity .

  • Hybrid approaches (e.g., enzymatic reduction post-Henry reaction) reduce costs by 30% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile in substitution reactions. Key transformations include:

Reaction TypeReagents/ConditionsProductYieldReferences
N,N-Dimethylation Methyl iodide, NaOH, aqueous ethanol(1R,2R)-2-Dimethylamino-1-(4-nitrophenyl)-1,3-propanediol85–90%
Isothiocyanate Formation Thiophosgene, CH₂Cl₂, 0–5°C(1R,2R)-1,3-Diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate78%

These reactions retain the stereochemical configuration at the chiral centers due to mild conditions that prevent racemization .

Esterification and Etherification of Hydroxyl Groups

The two hydroxyl groups undergo typical alcohol reactions:

Reaction TypeReagents/ConditionsProductApplicationReferences
Acetylation Acetic anhydride, H₂SO₄ catalyst(1R,2R)-1,3-Diacetoxy derivativeProdrug synthesis
Etherification Alkyl halides, K₂CO₃, DMFAlkyl ether derivativesSolubility modification

The diol structure allows selective protection of hydroxyl groups for stepwise synthesis .

Hydrogen Bonding and Physicochemical Interactions

The compound’s hydroxyl and amine groups participate in hydrogen bonding, influencing its:

  • Solubility : Enhanced in polar solvents (water, ethanol).

  • Crystal packing : Stabilized by intermolecular O–H···N and N–H···O bonds .

  • Biological activity : Facilitates interactions with enzyme active sites (e.g., kinase inhibition) .

Redox Reactivity of the Nitrophenyl Group

The 4-nitrophenyl substituent undergoes reduction under catalytic hydrogenation:

Reaction TypeConditionsProductNotesReferences
Nitro Reduction H₂ (1 atm), Pd/C, ethanol, 25°C4-Aminophenyl derivativeRetains stereochemistry

The resulting amine serves as an intermediate for dyes and pharmaceuticals .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. It is particularly significant in the development of antihypertensive medications and drugs targeting neurological disorders. The ability to modify its structure allows researchers to create compounds with enhanced therapeutic effects and reduced side effects .

Case Study: Antihypertensive Agents
Research has demonstrated that derivatives of 2-amino-1-(4-nitrophenyl)propane-1,3-diol exhibit significant antihypertensive activity. For instance, modifications to the nitrophenyl group have been shown to influence the pharmacokinetic properties of the resulting compounds, leading to improved efficacy in clinical settings .

Biochemical Research

Enzyme Activity Studies
In biochemical research, this compound is utilized to investigate enzyme activities and protein interactions. Its ability to interact with various biological molecules makes it a valuable tool for understanding complex biochemical pathways .

Example: Protein Interaction Studies
Studies have employed this compound to elucidate mechanisms of enzyme inhibition and activation. For example, its interaction with specific enzymes involved in metabolic pathways has provided insights into drug metabolism and resistance mechanisms .

Analytical Chemistry

Development of Analytical Methods
This compound is instrumental in developing analytical techniques for detecting and quantifying nitrophenol derivatives in environmental samples. Its stability and reactivity make it suitable for use in chromatography and spectrometry applications .

Case Study: Chromatographic Analysis
A study highlighted the use of liquid chromatography to analyze chloramphenicol and related compounds, including this compound. The method demonstrated high sensitivity and specificity, making it applicable for quality control in pharmaceutical manufacturing .

Material Science

Specialized Polymers and Coatings
In material science, this compound's unique chemical properties allow it to be incorporated into specialized polymers and coatings. These materials can exhibit enhanced performance characteristics such as improved durability and resistance to environmental degradation .

Application Example: Coating Materials
Research has shown that incorporating this compound into polymer matrices can significantly enhance their mechanical properties and thermal stability, making them suitable for applications in harsh environments .

Data Table: Summary of Applications

Application Area Description Key Outcomes/Examples
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting hypertension and neurological disordersEnhanced efficacy; reduced side effects
Biochemical ResearchStudies on enzyme activity and protein interactionsInsights into drug metabolism; understanding resistance mechanisms
Analytical ChemistryDevelopment of methods for detecting nitrophenol derivativesHigh sensitivity in chromatographic analysis
Material ScienceCreation of specialized polymers and coatingsImproved durability; enhanced mechanical properties

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-nitrophenyl)propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Compound Key Functional Groups Role/Application Bioactivity (IC₅₀ or Equivalent) Stability Considerations
2-Amino-1-(4-nitrophenyl)propane-1,3-diol Nitrophenyl, amino, vicinal diol Chloramphenicol intermediate; APN inhibitor precursor N/A Degrades under acidic/humid conditions
Chloramphenicol Dichloroacetamide, nitro group Antibiotic Antimicrobial activity Loses activity via hydrolysis
Bestatin Hydroxamic acid, isobutyl group APN/CD13 inhibitor IC₅₀ = 3.0 μM Stable under physiological conditions
Compound 13b (Chloramphenicol amine derivative) Modified amino group, nitrophenyl APN/CD13 inhibitor IC₅₀ = 7.1 μM Improved metabolic stability vs. parent
4-Nitrobenzaldehyde Nitro group, aldehyde Chloramphenicol degradation byproduct N/A Reactive; forms Schiff bases

Key Findings:

Bioactivity: Derivatives of this compound, such as compound 13b, exhibit APN inhibitory activity comparable to Bestatin but require structural optimization for potency .

Improved formulations reduce its concentration by 37% (from 11.77% to 7.36%) in chloramphenicol eye drops .

Analytical Challenges : Its structural similarity to chloramphenicol complicates UV spectrophotometry, necessitating HPLC for specific quantification (retention time: ~6.2 min vs. 8.1 min for chloramphenicol) .

Key Findings:

Chiral Resolution : The (1S,2S) enantiomer resolves racemic intermediates in pregabalin and biotin synthesis, leveraging its stereochemical rigidity .

Derivatization : Allylation and Boc-protection reactions proceed with moderate yields (57–75%), enabling diversification into enzyme inhibitors .

Physical and Analytical Properties

Table 3: Physicochemical Data

Property This compound Chloramphenicol 4-Nitrobenzaldehyde
Melting Point 163–166°C 148–150°C 106–108°C
UV λmax 278 nm 278 nm 260 nm
HPLC Retention Time (RP-C18) 6.2 min 8.1 min 4.5 min
Chromatographic Resolution (Rₛ) 2.5 (vs. chloramphenicol) 1.8 (vs. matrix)

Biological Activity

2-Amino-1-(4-nitrophenyl)propane-1,3-diol, also known as (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly as a precursor in the synthesis of antibiotics like chloramphenicol.

The molecular formula of this compound is C11H12N2O5C_{11}H_{12}N_{2}O_{5} with a molecular weight of approximately 240.23 g/mol. It exists in several stereoisomeric forms, with the D-threo form being the most biologically active .

Synthesis

The synthesis of this compound involves several steps including nucleophilic additions and resolution of enantiomers. The process typically starts from the reaction of 4-nitrophenylacetaldehyde with a suitable amine under acidic conditions .

Key Steps in Synthesis:

  • Formation of Enantiomers : The compound can be resolved into its enantiomers using camphor sulfonic acid as a resolving agent.
  • Nucleophilic Attack : The nitrogen atom acts as a nucleophile in subsequent reactions, facilitating the formation of chloramphenicol through further modifications .

Biological Activity

The biological activity of this compound primarily revolves around its role as an antibiotic precursor.

Chloramphenicol, derived from this compound, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This action prevents peptide bond formation during translation, effectively halting bacterial growth .

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • A study on chloramphenicol demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the bacterial strain tested .

Toxicity and Safety

While the compound shows promising biological activity, studies have also evaluated its toxicity:

  • Acute Toxicity : Classified under acute toxicity category 4 for oral exposure and skin irritation category 2. Care should be taken when handling due to potential irritant effects .
  • Long-term Effects : Chronic exposure studies indicated no significant carcinogenic effects at lower doses; however, further research is warranted to fully understand long-term implications .

Applications

The primary applications of this compound include:

  • Antibiotic Synthesis : As a key intermediate in the production of chloramphenicol.
  • Pharmaceutical Research : Investigated for potential use in developing new antimicrobial agents with improved efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating 2-amino-1-(4-nitrophenyl)propane-1,3-diol from chloramphenicol in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection at 278 nm is the most widely validated technique. Key parameters include:

  • Column : C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase : Mixtures of water/acetonitrile or methanol with phosphate buffer (pH ~3.0–5.0).
  • Flow Rate : 1.0–1.5 mL/min.
  • Retention Time Differentiation : Chloramphenicol and the impurity are resolved within 10–15 minutes .
    • Validation : Ensure specificity, linearity (R² > 0.995), and precision (RSD < 2%) per ICH guidelines.

Q. How does this compound form as a degradation product of chloramphenicol?

  • Mechanism : Hydrolysis of chloramphenicol’s amide bond under acidic, alkaline, or thermal stress generates the compound. The nitrophenyl group remains intact, complicating UV-based assays due to overlapping absorbance at 278 nm .
  • Mitigation : Use stability-indicating methods (e.g., HPLC) to monitor degradation during formulation storage or forced degradation studies .

Q. What safety precautions are essential when handling this compound?

  • GHS Classification : Acute toxicity (oral, dermal), skin/eye irritation, and specific target organ toxicity.
  • Protocols :

  • PPE : N95 masks, nitrile gloves, and safety goggles.
  • Storage : -20°C in airtight containers, away from oxidizers.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers confirm the identity of this compound in synthetic mixtures?

  • Techniques :

  • NMR : Compare ¹H/¹³C spectra with reference data (e.g., δ 7.5–8.3 ppm for aromatic protons).
  • Mass Spectrometry : ESI-MS in positive ion mode (m/z 213.1 [M+H]⁺).
  • Chromatography : Co-injection with certified reference standards (e.g., BP pharmacopeial standards) .

Q. What are the key physical-chemical properties of this compound relevant to solubility and formulation?

  • Properties :

  • Melting Point : 163–165°C.
  • LogP : 0.13 (indicating moderate hydrophilicity).
  • Solubility : Soluble in polar solvents (e.g., methanol, DMSO); poorly soluble in water.
    • Formulation Impact : Low vapor pressure (0.0 mmHg at 25°C) reduces volatility risks in solid dosage forms .

Advanced Research Questions

Q. How can stereochemical purity of (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol be ensured during synthesis?

  • Synthetic Strategy :

  • Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Catalytic Asymmetric Synthesis : Enzymatic reduction of ketone intermediates (e.g., ketoreductases with NADPH cofactors).
  • Analytical Confirmation : Polarimetry ([α]D²⁵ = -15° to -20°) or chiral HPLC (Chiralpak AD-H column) .

Q. What challenges arise in quantifying trace levels of this compound in biological matrices?

  • Sample Preparation : Solid-phase extraction (C18 cartridges) to remove matrix interferents.
  • Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 213 → 152) achieves LOQs < 10 ng/mL.
  • Matrix Effects : Use deuterated internal standards (e.g., this compound-d₅) for correction .

Q. How does this compound serve as a building block for enantiopure heterocycles?

  • Applications :

  • Amino-1,3-dioxanes : React with aldehydes under sulfuric acid catalysis to form chiral acetals .
  • Hydantoin Derivatives : Condensation with carbonyl compounds for neurotropic or anti-MAO activity studies .
    • Optimization : Control reaction temperature (<60°C) to prevent racemization.

Q. What mechanistic insights explain the oxidative stability of this compound?

  • Kinetic Studies : Oxidation by KMnO₄ follows first-order kinetics (ΔG‡ = 90.5 kJ/mol) with 3-hydroxypropanal as the product.
  • Spectroscopic Monitoring : UV-Vis at 525 nm tracks permanganate consumption; FTIR confirms C=O formation (1700–1750 cm⁻¹) .

Q. How can researchers resolve contradictory data on the biological activity of this compound derivatives?

  • Case Study : Anti-MAO activity discrepancies in alkylated derivatives may stem from stereochemical or substituent effects.
  • Approach :
  • Dose-Response Curves : Test across 0.1–100 µM ranges.
  • Molecular Modeling : Docking studies (e.g., AutoDock Vina) to assess binding to MAO-A/MAO-B active sites .

Properties

IUPAC Name

2-amino-1-(4-nitrophenyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H12N2O4/c10-8(5-12)9(13)6-1-3-7(4-2-6)11(14)15/h1-4,8-9,12-13H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYJXSUPZMNXEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(CO)N)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID501020866
Record name 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Molecular Weight

212.20 g/mol
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CAS No.

119-62-0, 2964-48-9, 3689-55-2
Record name 2-Amino-1-(4-nitrophenyl)-1,3-propanediol
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Record name 1-(4'-Nitrophenyl)-2-aminopropane-1,3-diol
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Record name (S(R*,R*))-2-Amino-1-(p-nitrophenyl)propane-1,3-diol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Amino-1-(4-nitrophenyl)propane-1,3-diol
2-Amino-1-(4-nitrophenyl)propane-1,3-diol
2-Amino-1-(4-nitrophenyl)propane-1,3-diol
2-Amino-1-(4-nitrophenyl)propane-1,3-diol
2-Amino-1-(4-nitrophenyl)propane-1,3-diol
2-Amino-1-(4-nitrophenyl)propane-1,3-diol

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